molecular formula C8H12ClNO B2542969 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one CAS No. 2241131-23-5

3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one

Cat. No.: B2542969
CAS No.: 2241131-23-5
M. Wt: 173.64
InChI Key: HVFRHYPHQVYZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is a synthetic organic compound characterized by a four-membered azetidinone ring with a chloromethyl and a methyl group attached to the same carbon atom, and a prop-2-enyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloromethyl-3-methyl-1-prop-2-enylamine with a suitable carbonyl compound in the presence of a base to form the azetidinone ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethyl-3-methyl-1-prop-2-enylamine: A precursor in the synthesis of the azetidinone compound.

    3-Methyl-1-prop-2-enylazetidin-2-one: A structurally similar compound lacking the chloromethyl group.

    3-(Hydroxymethyl)-3-methyl-1-prop-2-enylazetidin-2-one: A derivative with a hydroxyl group instead of a chlorine atom.

Uniqueness

3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is unique due to the presence of both a chloromethyl group and a prop-2-enyl group on the azetidinone ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-3-4-10-6-8(2,5-9)7(10)11/h3H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFRHYPHQVYZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)CC=C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.